molecular formula C21H14ClN3O3S B2365225 (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 941917-06-2

(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2365225
CAS No.: 941917-06-2
M. Wt: 423.87
InChI Key: FYDQKUFVGBYLEA-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a benzothiazole derivative featuring a chloro substituent at the 6-position, a propargyl group at the 3-position, and a benzamide moiety linked to a 2,5-dioxopyrrolidine ring. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties. The Z-configuration of the imine bond in this compound likely influences its stereoelectronic properties and binding interactions with biological targets. The propargyl group may serve as a reactive handle for click chemistry, while the dioxopyrrolidine moiety could enhance solubility or act as a hydrogen-bond acceptor.

Properties

IUPAC Name

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3S/c1-2-10-24-16-7-6-14(22)12-17(16)29-21(24)23-20(28)13-4-3-5-15(11-13)25-18(26)8-9-19(25)27/h1,3-7,11-12H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDQKUFVGBYLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, a novel compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its synthesis, biological effects, and potential mechanisms of action based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes a benzothiazole moiety and a pyrrolidine derivative. Its chemical formula is represented as:

C18H18ClN3O2SC_{18}H_{18}ClN_{3}O_{2}S

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the benzothiazole core through cyclization reactions.
  • Introduction of the propynyl group via alkylation.
  • Coupling with the pyrrolidine derivative to yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related benzothiazole derivatives. For instance, compounds similar to our target have demonstrated significant inhibition of cancer cell proliferation in various lines, including A431 and A549 cells. In vitro assays showed that at concentrations ranging from 1 to 4 μM, these compounds induced apoptosis and cell cycle arrest, suggesting that this compound may exhibit similar effects .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Pro-inflammatory Cytokines : Compounds with structural similarities have been shown to decrease levels of IL-6 and TNF-α, indicating a potential anti-inflammatory action .
  • Cell Migration Inhibition : Studies suggest that these compounds can hinder cell migration, a critical factor in cancer metastasis .

Antimicrobial Activity

Preliminary evaluations indicate that benzothiazole derivatives possess antimicrobial properties. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 0.22 µg/mL against various pathogens, suggesting that our target compound may also exhibit potent antimicrobial activity .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant anticancer activity in A431 and A549 cells with IC50 values comparable to established chemotherapeutics .
Study BReported antimicrobial efficacy against Staphylococcus aureus with MIC values indicating strong activity .
Study CInvestigated anti-inflammatory effects showing reduced cytokine production in treated cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

A structurally related compound, N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (), shares a chloro-substituted benzo-fused heterocycle but differs significantly in core structure and substituents. Key comparisons are summarized below:

Parameter Target Compound N-Methyl-N-(6-chloro-7-methyl-...) ()
Core Structure Benzo[d]thiazole (one sulfur atom in the heterocycle) Benzo[d]dithiazine (two sulfur atoms, fused 1,4,2-dithiazine ring)
Substituents - 6-Cl
- 3-prop-2-yn-1-yl
- 6-Cl
- 7-CH₃
Functional Groups - Benzamide
- 2,5-Dioxopyrrolidine
- Hydrazine
- SO₂ groups
Key Spectral Features Not provided in evidence IR: 3235 cm⁻¹ (N-NH₂), 1645 cm⁻¹ (C=N), 1345/1155 cm⁻¹ (SO₂)
Melting Point Not provided 271–272°C (decomp.)

Key Observations :

  • The propargyl group in the target compound offers orthogonal reactivity (e.g., for bioconjugation) compared to the inert methyl group in .
  • The dioxopyrrolidine and benzamide groups in the target compound may improve solubility or enable hydrogen bonding, whereas the hydrazine and SO₂ groups in could facilitate metal coordination or sulfonamide-like interactions.

Crystallographic and Analytical Methods

The SHELX software suite () is widely used for small-molecule crystallography. If the target compound’s structure was resolved via X-ray diffraction, SHELXL or SHELXTL might have been employed for refinement. The Litchfield-Wilcoxon method () could analyze dose-response relationships if the compound exhibits bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.